molecular formula C18H14O4 B5530065 2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 67200-96-8

2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No. B5530065
CAS RN: 67200-96-8
M. Wt: 294.3 g/mol
InChI Key: ABXCAOMREPMPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" often involves the Knoevenagel condensation reaction. For example, a zirconium-catalyzed synthesis of 2-arylidene indan-1,3-diones demonstrates a simple and efficient procedure, yielding these compounds with high efficiency (Oliveira et al., 2018). Similarly, palladium-catalyzed carbonylative annulation reactions have been employed to synthesize 2-substituted indene-1,3(2H)-dione derivatives from stable and readily available precursors, showcasing the versatility of synthetic approaches for these structures (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" has been elucidated using X-ray crystallography and spectroscopic methods. For instance, studies on derivatives of 1,3-dioxane-4,6-dione reveal detailed insights into their conformation and molecular geometry, which are crucial for understanding the chemical behavior of these compounds (Zeng, 2014).

Chemical Reactions and Properties

Reactions of methoxybenzylidene derivatives with nucleophilic reagents have been explored, highlighting their reactivity and potential for further functionalization. These studies provide a foundation for understanding the chemical behavior of "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" and its derivatives (Tetere et al., 2011).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are essential for practical applications. The photochemistry of 3,5-dimethoxybenzyl compounds, for instance, reveals interesting photochromic and photomagnetic properties that could be relevant for "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" (Decosta et al., 2000).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and potential interactions, are vital for understanding the applications and limitations of these compounds. The synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione highlight the compound's versatility and potential as a structural block for synthesizing various structures (Al-Sheikh et al., 2009).

Safety and Hazards

The safety data sheet for 2,5-Dimethoxybenzaldehyde, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-12-7-8-16(22-2)11(9-12)10-15-17(19)13-5-3-4-6-14(13)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXCAOMREPMPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351386
Record name ST50186878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]-

CAS RN

67200-96-8
Record name ST50186878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.